2-Fluoro-4-isopropoxy-1-nitrobenzene

Übersicht

Beschreibung

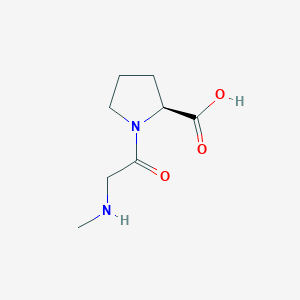

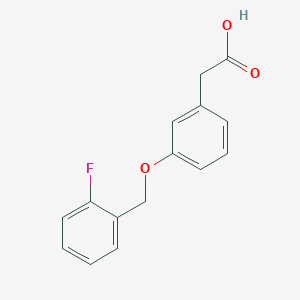

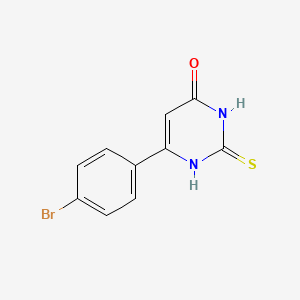

2-Fluoro-4-isopropoxy-1-nitrobenzene is an aromatic organic compound with the molecular formula C9H10FNO3 . It has a molecular weight of 199.18 .

Molecular Structure Analysis

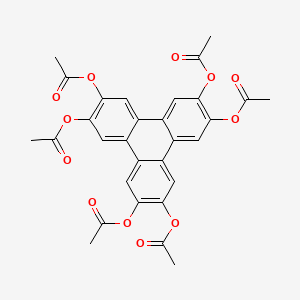

The InChI code for 2-Fluoro-4-isopropoxy-1-nitrobenzene is 1S/C9H10FNO3/c1-6(2)14-7-3-4-9(11(12)13)8(10)5-7/h3-6H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-isopropoxy-1-nitrobenzene are not fully detailed in the search results. It is known that the compound has a molecular weight of 199.18 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The synthesis and structural characterization of fluorinated nitrobenzenes, including compounds similar to 2-Fluoro-4-isopropoxy-1-nitrobenzene, have been documented. These compounds are often synthesized through nucleophilic aromatic substitution reactions and characterized by techniques such as X-ray crystallography, NMR, and FT-IR, providing essential insights into their chemical structure and reactivity (Sweeney, McArdle, & Aldabbagh, 2018).

Chemical Reactions

- Studies on the reactivity of fluorinated nitrobenzenes with various nucleophiles have highlighted the role of these compounds in aromatic nucleophilic substitution reactions. The research demonstrates how the presence of fluorine and nitro groups influences reactivity, providing valuable knowledge for designing synthetic routes in organic chemistry (Bamkole, Hirst, & Udoessien, 1973).

Applications in Material Science

- In material science, the study of molecular ordering of smectogenic compounds (compounds that form smectic liquid crystalline phases) has been facilitated by the use of fluorinated nitrobenzenes. These studies employ quantum mechanics and computer simulation to analyze the translatory and orientational motions of molecules, which is crucial for understanding the properties of liquid crystals and designing new liquid crystalline materials (Ojha & Pisipati, 2003).

Thermodynamic Studies

- Thermodynamic studies on monofluoronitrobenzene isomers, which share structural similarities with 2-Fluoro-4-isopropoxy-1-nitrobenzene, provide insights into their stability and reactivity. Such studies combine experimental techniques and computational approaches to derive enthalpies of formation, vapor pressures, and other thermodynamic parameters. This information is vital for understanding the energetic aspects of chemical reactions involving fluorinated nitrobenzenes and for the development of new compounds with optimized properties (Ribeiro da Silva, Monte, Lobo Ferreira, Oliveira, & Cimas, 2010).

Eigenschaften

IUPAC Name |

2-fluoro-1-nitro-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-6(2)14-7-3-4-9(11(12)13)8(10)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPLNSXVODYQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543240 | |

| Record name | 2-Fluoro-1-nitro-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-isopropoxy-1-nitrobenzene | |

CAS RN |

28987-50-0 | |

| Record name | 2-Fluoro-1-nitro-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.